3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-7-13(8-10-15)12-23-19(24)18-17(22-20(23)26)16(11-21-18)14-5-3-2-4-6-14/h2-11,21H,12H2,1H3,(H,22,26) |
InChI Key |
SCPCQGQDYDDDTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves several steps. The most common methods include:
Chemical Reactions Analysis
3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one may exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related conditions such as neurodegenerative diseases and inflammatory disorders. The thioxo group in the structure is believed to play a significant role in these activities by stabilizing radical species .
Enzyme Inhibition
The compound has shown promise as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases including heart failure and coronary artery disease. Inhibiting MPO can help reduce oxidative damage and inflammation in affected tissues . This suggests potential therapeutic applications for conditions characterized by excessive inflammation.
Potential Therapeutic Uses
- Cardiovascular Diseases : Due to its anti-inflammatory properties and ability to inhibit MPO, this compound may be developed into therapeutic agents for treating cardiovascular diseases.
- Neurodegenerative Disorders : The antioxidant capabilities suggest a role in protecting neuronal cells from oxidative damage, indicating potential applications in treating diseases like Alzheimer's and Parkinson's .
- Cancer Therapy : Compounds with similar structures have been investigated for their anticancer properties. The ability to modulate oxidative stress pathways may contribute to their efficacy in cancer treatment .
Case Study 1: Myeloperoxidase Inhibition
In a study examining the effects of pyrrolo[3,2-d]pyrimidine derivatives on MPO activity, researchers found that specific modifications to the structure significantly enhanced inhibitory potency. The presence of the methoxybenzyl group was noted as particularly beneficial for binding affinity .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cell cultures exposed to harmful agents .
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Ethoxy Benzyl Groups
The compound 3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (C₂₀H₁₇N₃O₂S, MW 363.4 g/mol) differs by replacing the methoxy (-OCH₃) with an ethoxy (-OCH₂CH₃) group. Ethoxy variants may exhibit prolonged metabolic stability due to slower oxidative degradation compared to methoxy analogs.
Thioether vs. Thioxo Modifications
2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (C₁₈H₁₃FN₃OS, MW 351.4 g/mol) replaces the thioxo group with a benzylthio (-S-CH₂-C₆H₄F) moiety. Fluorine introduction enhances electronegativity, improving binding affinity to hydrophobic pockets but possibly increasing toxicity risks.
Core Heterocycle Variations
- Pyrido[1,2-a]pyrimidin-4-one Derivatives: Compounds like 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 361996-23-8) feature a pyrido ring instead of pyrrolo.
- Pyrrolo[2,3-d]pyrimidines : The compound 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline demonstrates how positional isomerism (pyrrolo[2,3-d] vs. pyrrolo[3,2-d]) alters electronic distribution. The [2,3-d] isomer may exhibit stronger base-pairing interactions in nucleic acid targets.
Pharmacological Profiles
- Kinase Inhibition: The thioxo group in the target compound mimics ATP’s adenine moiety, a feature shared with 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 106266-06-2) , which targets serotonin receptors.
- Anticancer Activity: Analog N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) shows potent inhibition of EGFR kinase (IC₅₀ = 12 nM), suggesting the target compound may share similar mechanisms.
Data Tables
Biological Activity
3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes a thioxo group and a pyrrolo[3,2-d]pyrimidine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in treating inflammatory and oxidative stress-related disorders.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.4 g/mol. The presence of functional groups such as methoxy and phenyl enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O2S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1261017-98-4 |
Enzyme Inhibition
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidin-4-one exhibit significant biological activities, particularly as inhibitors of myeloperoxidase (MPO). MPO is an enzyme linked to various inflammatory diseases, including heart failure and coronary artery disease. The thioxo group in the compound may facilitate nucleophilic reactions, enhancing its inhibitory effects on MPO and potentially other enzymes involved in inflammatory pathways .
Mechanism of Action
The compound's mechanism of action may involve:
- Binding Affinity : Studies on similar compounds suggest that the binding affinity to MPO can be evaluated through molecular docking simulations.
- Enzyme Kinetics : Enzyme kinetics assays can elucidate the inhibitory effects on MPO activity.
Antioxidant Activity
The structural features of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one suggest potential antioxidant properties. Compounds within this class have been shown to reduce oxidative stress markers in vitro, which is crucial for therapeutic applications in diseases characterized by oxidative damage .
Comparative Analysis with Related Compounds
Numerous compounds share structural similarities with 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Below is a comparison table highlighting some related compounds and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Aminomethyl)-2-thioxo-1,2,3,5-tetrahydropyrrolo[3,2-d]pyrimidin-4-one | Amine instead of methoxybenzyl | Known MPO inhibitor |
| 7-(Phenyl)-1-(naphthalen-1-yl)-thio-pyrrolopyrimidine | Similar core structure | Anticancer properties |
| 6-Methylthio-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin | Different ring system | Anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds:
- Antitumor Activity : A related compound exhibited IC50 values against various cancer cell lines (A549 and MCF-7) indicating significant anticancer potential.
- Antimicrobial Efficacy : Other derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
These findings suggest that the biological activity of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one could be further explored for its therapeutic applications in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
